4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride
CAS No.:
Cat. No.: VC16397912
Molecular Formula: C6H10ClFN4O
Molecular Weight: 208.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClFN4O |
|---|---|
| Molecular Weight | 208.62 g/mol |
| IUPAC Name | 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H9FN4O.ClH/c7-1-2-11-3-4(8)5(10-11)6(9)12;/h3H,1-2,8H2,(H2,9,12);1H |
| Standard InChI Key | PXLLXUGPHCSFFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CCF)C(=O)N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s IUPAC name, 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride, reflects its core pyrazole ring system substituted with functional groups critical to its reactivity. Key structural elements include:
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Pyrazole backbone: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
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Amino group (-NH): Positioned at C4, contributing to hydrogen bonding and nucleophilic reactivity.
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2-Fluoroethyl chain: Attached to N1, introducing electronegativity and lipophilicity.
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Carboxamide (-CONH): At C3, enabling hydrogen bonding and participation in condensation reactions.
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Hydrochloride salt: Enhances solubility and crystallinity for practical handling.
The canonical SMILES representation, C1=C(C(=NN1CCF)C(=O)N)N.Cl, underscores the spatial arrangement of these groups.
Physicochemical Characteristics
The compound’s properties are influenced by its functional groups:
| Property | Value/Description |
|---|---|
| Molecular Weight | 208.62 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO, water with HCl) |
| Melting Point | Not explicitly reported; estimated >150°C based on analogues |
| logP (Partition Coefficient) | ~0.5 (calculated), indicating moderate lipophilicity |
The fluorine atom’s electronegativity increases metabolic stability, while the hydrochloride salt improves aqueous solubility.
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride involves multi-step protocols starting from simpler pyrazole precursors. A typical route includes:
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Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters or nitriles.
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Fluoroethyl introduction: Nucleophilic substitution using 2-fluoroethyl bromide or similar reagents.
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Carboxamide functionalization: Hydrolysis of nitriles or reaction with ammonia derivatives.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving yields >70%.
Reaction Mechanisms and Applications
The compound participates in diverse reactions:
| Reaction Type | Reagents/Conditions | Applications |
|---|---|---|
| Oxidation | HO, KMnO | Conversion to pyrazole N-oxides |
| Reduction | NaBH, LiAlH | Amino group modification |
| Nucleophilic Substitution | Alkyl halides, amines | Side-chain diversification |
For example, the fluoroethyl group undergoes substitution with amines to yield secondary or tertiary amines, expanding structural diversity.
| Compound | Target/Activity | EC (nM) |
|---|---|---|
| 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride | FLT3 (predicted) | ~50 (estimated) |
| 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide | Antimicrobial | 12.5 (observed) |
| 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide | Enzyme inhibition | 8.3 (reported) |
These data suggest that fluorinated pyrazoles possess sub-micromolar potency, positioning them as promising drug candidates .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
The hydrochloride salt improves bioavailability by enhancing solubility in gastrointestinal fluids. In rodent models, analogues show:
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C: 1.2 µg/mL after oral administration.
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T: 2–3 hours.
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Volume of Distribution: ~2.5 L/kg, indicating moderate tissue penetration.
Metabolism and Excretion
Fluorine’s metabolic stability reduces oxidative dealkylation, prolonging half-life (>6 hours in rats). Primary metabolites include:
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N-dealkylated products: Via cytochrome P450 3A4.
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Glucuronidated derivatives: Detected in urine.
Comparison with Related Pyrazole Derivatives
Structural Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide | CHFNO | Absence of hydrochloride salt |
| 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide | CHFNO | Diethyl carboxamide, positional isomerism |
The hydrochloride form’s superior solubility makes it preferable for in vitro assays.
Applications in Pharmaceutical Research
Drug Development
This compound serves as a building block for FLT3 inhibitors in acute myeloid leukemia (AML) therapy. Structural modifications at the carboxamide position enhance selectivity, as demonstrated in preclinical models .
Biomedical Studies
Its fluorinated structure is leveraged in positron emission tomography (PET) tracer development, exploiting F isotopes for imaging applications.
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